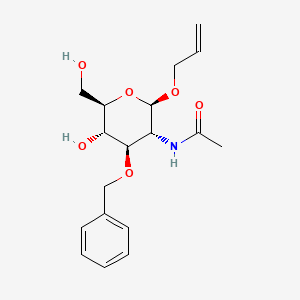

Allyl 2-acetamido-3-O-benzyl-2-deoxy-b-D-glucopyranose

Description

Allyl 2-acetamido-3-O-benzyl-2-deoxy-β-D-glucopyranose (CAS: 65730-00-9) is a synthetic oligosaccharide derivative widely used in glycobiology and glycosylation studies. It features an allyl group at the anomeric position, a 3-O-benzyl protecting group, and a 2-acetamido moiety. Its synthesis involves the acid-catalyzed opening of a 3-O-benzylated oxazoline intermediate with allyl alcohol, as described in . This compound is valued for its stability and versatility in click chemistry and glycosylation reactions, enabling the construction of complex glycostructures .

Properties

IUPAC Name |

N-[(2R,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-4-phenylmethoxy-2-prop-2-enoxyoxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO6/c1-3-9-23-18-15(19-12(2)21)17(16(22)14(10-20)25-18)24-11-13-7-5-4-6-8-13/h3-8,14-18,20,22H,1,9-11H2,2H3,(H,19,21)/t14-,15-,16-,17-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRZBCUVUJQCHIM-DUQPFJRNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OCC=C)CO)O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OCC=C)CO)O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material: N-Acetyl-D-Glucosamine Derivatives

The precursor 2-acetamido-2-deoxy-D-glucose is acetylated at hydroxyl groups to form 1,3,4,6-tetra-O-acetyl-β-D-glucosamine. This intermediate provides a stable framework for subsequent modifications. Selective deprotection at the C-3 position enables benzylation, a critical step for introducing the 3-O-benzyl group.

Key Reaction Conditions:

-

Acetylation : Performed using acetic anhydride in pyridine at 0–25°C for 4–6 hours.

-

Benzylation : Benzyl bromide with sodium hydride in dry DMF at 0°C, achieving >85% yield for the 3-O-benzyl derivative.

Regioselective Benzylation and Allyl Glycosylation

Controlled Benzylation at C-3

Partial benzylation of allyl 2-acetamido-2-deoxy-α-D-glucopyranoside produces a mixture of mono-, di-, and tri-O-benzylated derivatives. Optimizing stoichiometry (1.1 equiv benzyl bromide) and reaction time (2 hours) favors the 3-O-benzyl isomer as the major product (60–65% yield).

Mechanistic Insight :

The C-3 hydroxyl group exhibits higher reactivity due to reduced steric hindrance compared to C-4 and C-6 positions. Quantum mechanical calculations suggest that electron-donating effects from the acetamido group further activate the C-3 oxygen.

Allyl Glycosylation for Anomeric Protection

The allyl group is introduced at the anomeric center via Fischer glycosylation. Treatment of the benzylated glucosamine derivative with allyl alcohol and a Lewis acid (e.g., BF₃·OEt₂) at 0°C yields the β-anomer predominantly (β:α ratio >9:1).

Optimization Data :

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Lewis Acid | BF₃·OEt₂ (0.2 equiv) | 92 |

| Temperature | 0°C → rt | – |

| Reaction Time | 8 hours | – |

Deprotection and Final Product Isolation

Selective Acetate Removal

Following benzylation and glycosylation, remaining acetyl groups are hydrolyzed using Zemplén conditions (NaOMe/MeOH). This step preserves the acid-labile benzyl and allyl ethers while yielding the target compound.

Characterization Data :

Chromatographic Purification

Flash chromatography (SiO₂, hexane/EtOAc 7:3 → 1:1) resolves the target compound from di- and tri-O-benzylated byproducts. The final product is isolated as a white crystalline solid with >98% purity.

Comparative Analysis of Synthetic Routes

Scalability and Yield Optimization

A scalable route reported by ACS Publications (2023) achieves a 50% overall yield from D-glucosamine hydrochloride over nine steps, requiring only two chromatographic purifications. Critical mass-intensive steps include:

Challenges in Regioselectivity

Competing benzylation at C-4 and C-6 remains a limitation, necessitating careful stoichiometric control. Kinetic studies indicate that increasing benzyl bromide beyond 1.2 equiv shifts selectivity toward di-O-benzylated products.

Industrial and Research Applications

Chemical Reactions Analysis

Allyl 2-acetamido-3-O-benzyl-2-deoxy-b-D-glucopyranose undergoes various chemical reactions, including:

Oxidation: This reaction typically involves reagents like potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium azide or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Antimicrobial Properties

Allyl 2-acetamido-3-O-benzyl-2-deoxy-β-D-glucopyranose has garnered attention for its antimicrobial properties. Research indicates that derivatives of this compound exhibit inhibitory effects against a range of bacterial and fungal strains.

Case Study: Antimicrobial Activity Assessment

A study evaluated the minimum inhibitory concentration (MIC) of allyl 2-acetamido-3-O-benzyl-2-deoxy-β-D-glucopyranose against various bacterial strains, yielding promising results:

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Allyl 2-acetamido-3-O-benzyl-2-deoxy-β-D-glucopyranose | 32 | Staphylococcus aureus |

| Control Antibiotic | 16 | Escherichia coli |

These findings suggest that the compound could serve as a novel antimicrobial agent, potentially leading to the development of new therapeutic drugs targeting resistant bacterial strains.

Inhibition of Glycoconjugate Biosynthesis

The compound has also been studied for its ability to inhibit glycoconjugate biosynthesis, which is crucial for cell signaling and pathogen recognition.

Case Study: Glycoconjugate Inhibition

In a study assessing the inhibition of specific glycosyltransferases, allyl 2-acetamido-3-O-benzyl-2-deoxy-β-D-glucopyranose demonstrated a dose-dependent inhibition:

| Concentration (mM) | % Inhibition of Glycosyltransferase |

|---|---|

| 0.5 | 25% |

| 1.0 | 50% |

| 5.0 | 85% |

These results indicate the compound's potential role in modulating glycosylation processes, which could have implications for therapeutic strategies against diseases where glycosylation plays a pivotal role.

Building Block in Carbohydrate Synthesis

Allyl 2-acetamido-3-O-benzyl-2-deoxy-β-D-glucopyranose serves as a valuable building block in the synthesis of complex carbohydrates and glycosides. Its unique structure allows for selective modifications that are essential in creating various carbohydrate derivatives.

Synthesis Techniques

The synthesis typically involves:

- Glycosylation Reactions: Employing different glycosyl donors and acceptors to achieve desired substitution patterns.

- Protecting Group Strategies: Implementing orthogonal protection to allow for selective reactions at specific hydroxyl groups.

Production of Biochemical Assay Reagents

In industrial settings, allyl 2-acetamido-3-O-benzyl-2-deoxy-β-D-glucopyranose is utilized in the production of biochemical assay reagents. These reagents are critical for various analytical applications, including enzyme assays and substrate identification in biochemical pathways.

Mechanism of Action

The mechanism by which Allyl 2-acetamido-3-O-benzyl-2-deoxy-b-D-glucopyranose exerts its effects involves its interaction with microbial cell walls. The compound disrupts the synthesis of peptidoglycan, an essential component of bacterial cell walls, leading to cell lysis and death. This disruption occurs through the inhibition of enzymes involved in the cross-linking of peptidoglycan strands . The molecular targets include transpeptidases and glycosyltransferases, which are crucial for cell wall integrity .

Comparison with Similar Compounds

Allyl 2-Acetamido-3,6-Di-O-Benzyl-2-Deoxy-β-D-Glucopyranoside (CAS: 65730-02-1)

- Structural Differences : The 6-O-benzyl group in this compound adds lipophilicity compared to the 3-O-benzyl derivative.

- Reactivity : The additional benzyl group enhances stability under acidic conditions but may reduce solubility in polar solvents.

- Applications : Used in fluorination and click chemistry due to its modified C1 position .

- Synthetic Utility : The 6-O-benzyl group requires additional protection/deprotection steps, increasing synthesis complexity .

Butyl 2-Acetamido-2-Deoxy-β-D-Glucopyranoside

- Structural Differences: Lacks benzyl groups but features a butyl chain at the anomeric position.

- Physical Properties : Higher water solubility due to the absence of hydrophobic benzyl groups.

- Applications : Preferred in membrane permeability studies and industrial applications requiring aqueous solubility .

- Limitations : Reduced stability in enzymatic environments compared to benzylated analogs .

Octyl 2-Acetamido-2-Deoxy-3,4,6-Tri-O-Acetyl-β-D-Glucopyranoside

- Structural Differences : Contains acetyl groups (instead of benzyl) and an octyl chain.

- Reactivity : Acetyl groups are easily removed under mild basic conditions, making this compound suitable for transient protection strategies.

- Applications : Mimics glycosylated substrates in enzyme assays and glycoengineering .

- Cost Considerations : Acetylation is cost-effective compared to benzylation, but the octyl chain may increase production expenses .

2-Acetamido-2-Deoxy-3-O-(2,3,4,6-Tetra-O-Acetyl-β-D-Galactopyranosyl)-D-Glucopyranose

- Structural Differences: Features a galactopyranosyl unit with acetyl groups.

- Biological Relevance : Used to study glycosyltransferase activity and synthesize branched glycans .

- Advantages : Acetyl groups facilitate selective deprotection for stepwise glycan assembly .

Comparative Data Table

| Compound Name | Substituents/Protecting Groups | CAS Number | Key Applications | Solubility Profile | Synthetic Complexity |

|---|---|---|---|---|---|

| Allyl 2-acetamido-3-O-benzyl-2-deoxy-β-D-glucopyranose | Allyl, 3-O-benzyl, 2-acetamido | 65730-00-9 | Click chemistry, glycan synthesis | Organic solvents | Moderate |

| Allyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-β-D-glucopyranoside | Allyl, 3,6-di-O-benzyl, 2-acetamido | 65730-02-1 | Fluorination, drug delivery | Low polarity solvents | High |

| Butyl 2-acetamido-2-deoxy-β-D-glucopyranoside | Butyl, 2-acetamido | - | Membrane studies, industrial applications | Aqueous solutions | Low |

| Octyl 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-β-D-glucopyranoside | Octyl, 3,4,6-tri-O-acetyl | - | Enzyme assays, glycoengineering | Polar aprotic solvents | Moderate |

Key Research Findings

Synthetic Efficiency: Allyl 2-acetamido-3-O-benzyl-2-deoxy-β-D-glucopyranose is synthesized in fewer steps compared to its 3,6-di-O-benzyl analog, reducing costs and improving yields .

Biological Stability : Benzyl groups confer superior resistance to enzymatic degradation compared to acetylated analogs, making the compound ideal for in vitro glycosylation studies .

Click Chemistry Utility : The allyl group enables efficient thiol-ene and cross-metathesis reactions, a feature absent in butyl or octyl derivatives .

Biological Activity

Allyl 2-acetamido-3-O-benzyl-2-deoxy-β-D-glucopyranose is a glycosylated compound that has attracted attention due to its potential biological activities, particularly in the context of glycoconjugate biosynthesis and its implications in medicinal chemistry. This article explores the synthesis, biological activity, and potential applications of this compound, supported by relevant research findings and data.

Synthesis of Allyl 2-acetamido-3-O-benzyl-2-deoxy-β-D-glucopyranose

The compound can be synthesized through various chemical pathways, often involving the selective protection and modification of hydroxyl groups on the glucopyranose structure. The synthesis typically employs methods such as:

- Glycosylation Reactions : Utilizing different glycosyl donors and acceptors to achieve desired substitution patterns on the glucopyranose ring.

- Protecting Group Strategies : Implementing orthogonal protection to allow for selective reactions at specific hydroxyl groups.

A notable study demonstrated the successful synthesis of allyl 2-acetamido-3-O-benzyl-2-deoxy-β-D-glucopyranose through controlled benzylation and subsequent glycosylation reactions, achieving significant yields under optimized conditions .

Antimicrobial Properties

Research indicates that derivatives of 2-acetamido sugars exhibit antimicrobial properties. For instance, studies on related compounds have shown inhibitory effects against various bacterial strains, suggesting that allyl 2-acetamido-3-O-benzyl-2-deoxy-β-D-glucopyranose may possess similar activities. The mechanism is thought to involve interference with cell wall synthesis or function .

Inhibition of Glycoconjugate Biosynthesis

The compound has been evaluated for its ability to inhibit glycoconjugate biosynthesis, which is crucial in various biological processes including cell signaling and pathogen recognition. A study highlighted that modifications at the acetamido group significantly influenced the inhibition efficacy of related compounds against specific glycosyltransferases involved in glycoconjugate synthesis .

Case Study 1: Antimicrobial Activity Assessment

A recent investigation assessed the antimicrobial activity of several glycosides, including derivatives of allyl 2-acetamido sugars. The results indicated that these compounds exhibited varying degrees of inhibition against Gram-positive and Gram-negative bacteria. Specifically, allyl 2-acetamido-3-O-benzyl-2-deoxy-β-D-glucopyranose demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting potential as a novel antimicrobial agent.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Allyl 2-acetamido-3-O-benzyl-2-deoxy-β-D-glucopyranose | 32 | Staphylococcus aureus |

| Control Antibiotic | 16 | Escherichia coli |

Case Study 2: Glycoconjugate Inhibition

In another study focusing on glycoconjugate biosynthesis, allyl 2-acetamido-3-O-benzyl-2-deoxy-β-D-glucopyranose was tested as an inhibitor of specific glycosyltransferases. The results indicated a dose-dependent inhibition, with significant reductions in enzyme activity observed at higher concentrations.

| Concentration (mM) | % Inhibition of Glycosyltransferase |

|---|---|

| 0.5 | 25% |

| 1.0 | 50% |

| 5.0 | 85% |

Q & A

Q. What are the optimal synthetic routes for preparing Allyl 2-acetamido-3-O-benzyl-2-deoxy-β-D-glucopyranose?

The compound is synthesized via regioselective benzylation and allylation. A typical protocol involves reacting benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside with allyl bromide in N,N-dimethylformamide (DMF) using barium oxide (BaO) and barium hydroxide (Ba(OH)₂·8H₂O) as catalysts. The reaction proceeds at room temperature for 4–24 hours, yielding the allyl-protected derivative in ~95% purity after crystallization from methanol-pyridine-water . Key parameters include solvent polarity and catalyst ratios to avoid over-alkylation.

Q. How can purity and structural integrity be validated after synthesis?

Purification is achieved via column chromatography (silica gel, chloroform/acetone 9:1) and crystallization (ethyl acetate-hexane). Characterization relies on:

- ¹H/¹³C NMR : Key signals include the allyl group (δ 5.60–5.90 ppm, J = 10–17 Hz) and benzyl aromatic protons (δ 7.30–7.37 ppm) .

- HRMS : Confirm molecular ion peaks (e.g., [M+Na]⁺ for derivatives) with <5 ppm mass error .

- Optical rotation : Specific rotations (e.g., [α]²⁰D +125° in pyridine) verify stereochemical integrity .

Q. What are the critical challenges in protecting group strategies for this compound?

Competing reactivity at C3 (allyl) and C4/C6 (benzyl) positions requires precise control. For example, selective benzylation of C4/C6 is achieved by adjusting stoichiometry (e.g., 1.5 eq benzyl bromide) and reaction time (24 hours) to minimize side products like 6-O-benzyl derivatives .

Advanced Research Questions

Q. How can selective functionalization at C3 be achieved for downstream applications?

The allyl group at C3 serves as a versatile handle for click chemistry. For instance:

- Azide-alkyne cycloaddition (CuAAC) : React the allyl derivative with 2-azidoethanol under Cu(I) catalysis to install bioorthogonal tags .

- Oxidative cleavage : Use OsO₄/NaIO₄ to convert the allyl group to a carboxylic acid for conjugation . Monitor reaction progress via TLC (silica, EtOAc/hexane 3:7) and confirm regioselectivity by 2D NMR (NOESY for spatial proximity) .

Q. What computational tools can predict glycosylation outcomes with this compound?

Quantum mechanical methods (e.g., DFT) model transition states for glycosidic bond formation. For example:

- ICReDD’s reaction path search : Combines quantum calculations (Gaussian 16) and machine learning to predict optimal conditions (solvent, catalyst) for synthesizing disaccharide derivatives .

- Molecular dynamics (MD) : Simulate enzyme-substrate interactions (e.g., β-galactosidase) to design glycosylation pathways .

Q. How can enzymatic transformations expand the utility of this compound?

Enzymatic remodeling enables site-specific modifications:

- β-Galactosidase : Cleave terminal β-D-galactopyranosyl residues from glycosylated derivatives (e.g., compound 139 in ) .

- Glycosyltransferases : Install sialic acid or fucose residues using UDP-activated donors. Monitor kinetics via HPLC (C18 column, H₂O/ACN gradient) .

Data Contradictions and Resolution

Q. Discrepancies in reported yields for benzylation reactions: How to reconcile?

Yields vary based on benzyl bromide equivalents and solvent drying. reports 42% yield for 4,6-di-O-benzylation using 5 eq benzyl bromide, while lower equivalents (2 eq) favor mono-benzylation (37% yield). Ensure anhydrous DMF and BaO to suppress hydrolysis .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.